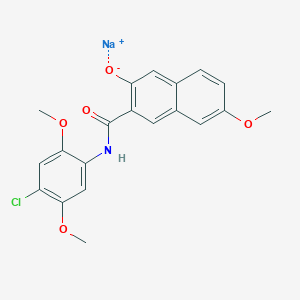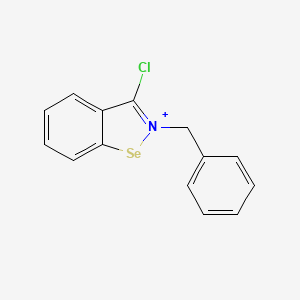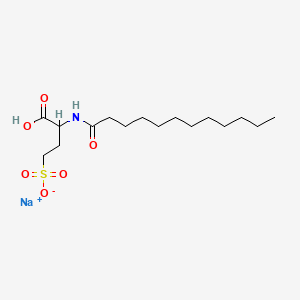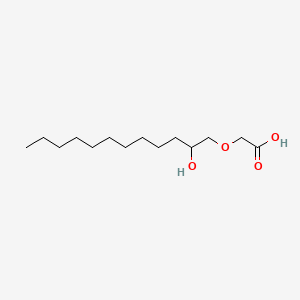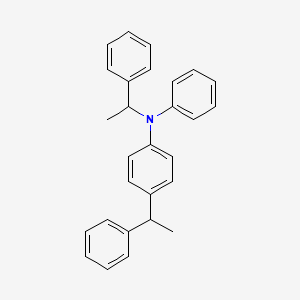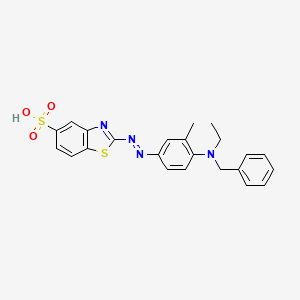
1,6-Dichloro-1,6-dideoxymannitol, DL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dichloro-1,6-dideoxymannitol, DL- is a synthetic compound with the molecular formula C6H12Cl2O4. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dichloro-1,6-dideoxymannitol, DL- can be synthesized through the chlorination of mannitol. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1 and 6 positions of the mannitol molecule .
Industrial Production Methods
In an industrial setting, the production of 1,6-Dichloro-1,6-dideoxymannitol, DL- involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dichloro-1,6-dideoxymannitol, DL- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield 1,6-dihydroxy-1,6-dideoxymannitol, while oxidation reactions can produce various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
1,6-Dichloro-1,6-dideoxymannitol, DL- has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 1,6-Dichloro-1,6-dideoxymannitol, DL- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dihydroxy-1,6-dideoxymannitol: A derivative of mannitol with hydroxyl groups instead of chlorine atoms.
1,6-Dibromo-1,6-dideoxymannitol: A similar compound with bromine atoms instead of chlorine atoms.
Uniqueness
1,6-Dichloro-1,6-dideoxymannitol, DL- is unique due to its specific chemical structure and properties.
Eigenschaften
CAS-Nummer |
13171-09-0 |
|---|---|
Molekularformel |
C6H12Cl2O4 |
Molekulargewicht |
219.06 g/mol |
IUPAC-Name |
(2S,3S,4S,5S)-1,6-dichlorohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12Cl2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChI-Schlüssel |
VSYOJRJNYPFTHS-KVTDHHQDSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CCl)O)O)O)O)Cl |
Kanonische SMILES |
C(C(C(C(C(CCl)O)O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
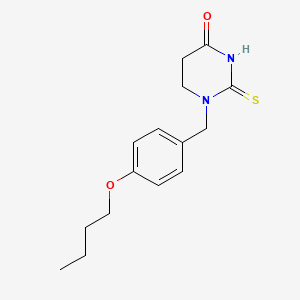

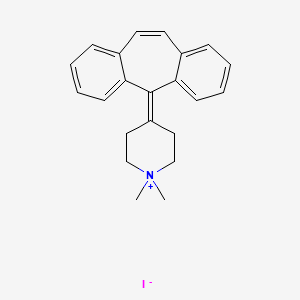
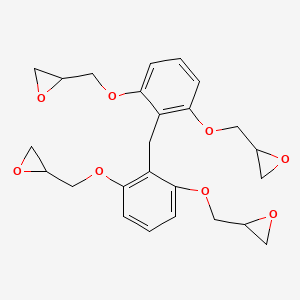
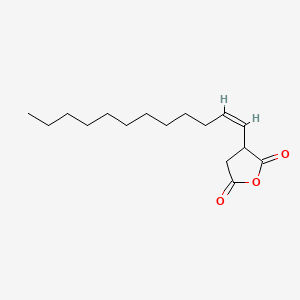
![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)
